5-Amino-2-tert-butylphenol (CAS: 873055-35-7) is a highly specialized, sterically hindered aminophenol building block predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly ATP-binding cassette (ABC) transporter modulators. Structurally, it features a bulky tert-butyl group positioned ortho to the phenolic hydroxyl, providing targeted steric shielding while leaving the para position accessible for downstream electrophilic substitution—a critical structural divergence from its heavily utilized analog, 5-amino-2,4-di-tert-butylphenol. For procurement professionals and synthetic chemists, this compound serves as an essential precursor for generating structure-activity relationship (SAR) libraries, optimizing lipophilicity, and modulating the pharmacokinetic profiles of quinoline-3-carboxamide derivatives and advanced polymeric materials [1].
Substituting 5-amino-2-tert-butylphenol with simpler analogs like 3-aminophenol or the more sterically encumbered 5-amino-2,4-di-tert-butylphenol fundamentally alters both synthetic processability and end-molecule efficacy. In pharmaceutical SAR campaigns, such as those targeting CFTR potentiation, the exact placement and number of tert-butyl groups dictate the hydrophobic interactions within the target binding pocket; replacing this mono-tert-butyl precursor with the di-tert-butyl variant eliminates the ability to probe the specific binding contribution of the 4-position substituent. Furthermore, in material science and monomer synthesis, the single tert-butyl group provides a precise balance of solubility enhancement and steric free-volume without completely inhibiting reactivity at the remaining aromatic sites, a balance that is destroyed if a less bulky methyl group (e.g., 5-amino-2-methylphenol) is substituted [1].
In the development of ABC transporter modulators, 5-amino-2-tert-butylphenol is utilized to synthesize mono-tert-butyl quinolinone-3-carboxamides, allowing researchers to isolate the binding contribution of the second tert-butyl group found in clinical compounds like Ivacaftor. By providing a scaffold with a molecular weight of 165.24 g/mol (vs. 221.34 g/mol for the di-tert-butyl analog), it exposes the C4 position, enabling precise mapping of the hydrophobic binding pocket [1].
| Evidence Dimension | Steric mass and pocket mapping capability |
| Target Compound Data | 165.24 g/mol; 1 tert-butyl group (exposes C4 position) |
| Comparator Or Baseline | 5-amino-2,4-di-tert-butylphenol (221.34 g/mol; blocks C4 position) |
| Quantified Difference | 56.1 g/mol reduction in steric mass; 100% differentiation of the C4 binding vector |
| Conditions | Structure-Activity Relationship (SAR) library design for CFTR potentiators |
Procuring this exact mono-tert-butyl building block is mandatory for mapping the hydrophobic boundaries of ABC transporter binding sites.
Despite the steric bulk of the ortho-tert-butyl group, 5-amino-2-tert-butylphenol demonstrates excellent processability. It can be synthesized from 2-tert-butyl-5-nitrophenol via catalytic transfer hydrogenation using ammonium formate and 10% Pd/C, achieving an 87% isolated yield in just 30 minutes. This performance closely matches the >90% baseline yields typically seen with unhindered nitrophenols, proving that the steric bulk does not severely compromise manufacturability [1].
| Evidence Dimension | Catalytic Transfer Hydrogenation Yield |
| Target Compound Data | 87% isolated yield |
| Comparator Or Baseline | Standard unhindered nitrophenol reduction (baseline ~90-95%) |
| Quantified Difference | Maintains high yield (>85%) with minimal steric penalty |
| Conditions | 10% Pd/C, ammonium formate, EtOH, reflux, 30 min |
Demonstrates robust processability and scalability, ensuring buyers can reliably source or synthesize downstream derivatives without severe steric-induced yield penalties.
Unlike 5-amino-2,4-di-tert-butylphenol, which is fully blocked at the most reactive ortho/para positions relative to the hydroxyl group, 5-amino-2-tert-butylphenol retains one highly activated aromatic site (para to the OH group). This structural feature provides a critical vector for late-stage functionalization, such as halogenation or cross-coupling, enabling the generation of more complex, asymmetric scaffolds [1].
| Evidence Dimension | Available highly activated aromatic substitution sites |
| Target Compound Data | 1 active site available (C4 position, para to OH) |
| Comparator Or Baseline | 5-amino-2,4-di-tert-butylphenol (0 active sites available) |
| Quantified Difference | Provides 1 additional vector for late-stage functionalization |
| Conditions | Electrophilic aromatic substitution or cross-coupling workflows |
Allows synthetic chemists to procure a hindered core that still permits targeted structural elaboration, unlike the fully blocked di-tert-butyl analog.
5-Amino-2-tert-butylphenol is the definitive choice for synthesizing quinoline-3-carboxamide libraries aimed at CFTR potentiation. Its specific steric profile allows researchers to systematically evaluate the necessity of the 4-position tert-butyl group in drugs like Ivacaftor, making it indispensable for next-generation cystic fibrosis drug discovery [1].
In polymer chemistry, this compound serves as a valuable monomer for synthesizing asymmetric polyamides and polyimides. The single tert-butyl group introduces sufficient free volume to enhance polymer solubility in organic solvents without the severe steric hindrance that can depress polymerization yields when using di-tert-butylated monomers [1].
For agrochemical and fine chemical development, this building block is ideal when a sterically shielded phenolic hydroxyl is required, but an open para-position is needed for subsequent halogenation or cross-coupling. It provides a highly specific regiochemical handle that is unavailable in fully substituted analogs [1].